1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C7H13O6P It is known for its unique structure, which includes a phosphonooxy group and a 2-methylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with a phosphonooxy alcohol. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include phosphoric acid derivatives and alcohols with a butan-2-yl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphates.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a precursor to bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets through its phosphonooxy and ester groups. These functional groups can participate in various biochemical reactions, such as phosphorylation and esterification, affecting molecular pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(Phosphonooxy)propan-2-yl 2-methylprop-2-enoate
- 2-(Phosphonooxy)propane-1,3-diyl bis(2-methylprop-2-enoate)
- Methyl 2-methylprop-2-enoate
Comparison: 1-(Phosphonooxy)butan-2-yl 2-methylprop-2-enoate is unique due to its specific butan-2-yl group, which imparts distinct chemical and physical properties compared to its similar compounds. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
827012-83-9 |
---|---|
Molekularformel |
C8H15O6P |
Molekulargewicht |
238.17 g/mol |
IUPAC-Name |
1-phosphonooxybutan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-4-7(5-13-15(10,11)12)14-8(9)6(2)3/h7H,2,4-5H2,1,3H3,(H2,10,11,12) |
InChI-Schlüssel |
GEEOOZUOQWPENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COP(=O)(O)O)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.